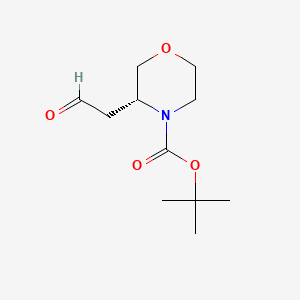
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a chemical compound that has gained attention for its potential use in scientific research. It is a derivative of morpholine, a cyclic amine that has been used in the synthesis of various organic compounds. The Boc (tert-butoxycarbonyl) group is a protective group that is commonly used in organic chemistry to protect reactive functional groups during chemical reactions. The synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine involves the use of various reagents and catalysts, and it has been used in several scientific studies for its potential applications.
Applications De Recherche Scientifique
Morpholine Derivatives in Pharmaceutical Research
Morpholine and its derivatives exhibit a broad spectrum of pharmacological activities, making them attractive scaffolds in drug discovery and development. The presence of the morpholine ring in various organic compounds has been associated with diverse pharmacological profiles, including antidepressant, anti-inflammatory, and antitumor activities. For instance, morpholine derivatives have been explored for their roles in targeting neurological disorders, cancer, and infectious diseases due to their ability to interact with various biological targets (Asif & Imran, 2019).
Catalysis and Material Science
Morpholine derivatives have been utilized in catalysis, demonstrating their importance in synthesizing complex molecules. These compounds serve as ligands in asymmetric catalysis, influencing the outcomes of chemical reactions to produce chiral molecules with high selectivity. Their applications extend to materials science, where they contribute to the development of polymers and other materials with specific functional properties.
Biotechnological and Analytical Applications
Morpholine derivatives are also significant in biotechnology and analytical chemistry. They have been used in the synthesis of heterocycles, which are crucial in developing new materials and pharmaceuticals. Their role in analytical methods involves the determination of antioxidant activity, showcasing their relevance in assessing the oxidative stability of substances and the antioxidant capacity of natural products (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(2-oxoethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZEJFXZCXYMP-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

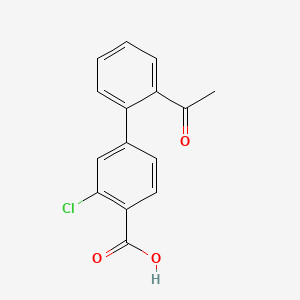
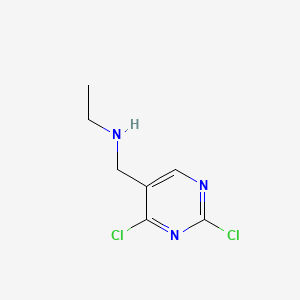
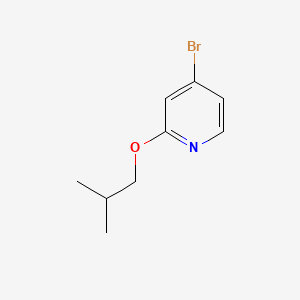
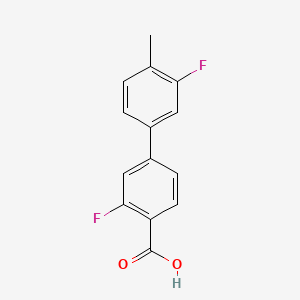
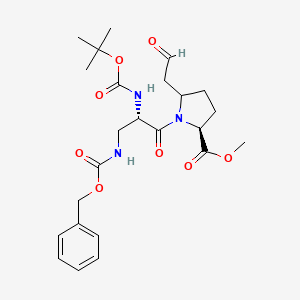
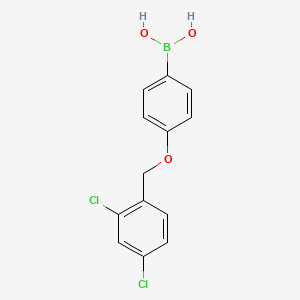
![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)
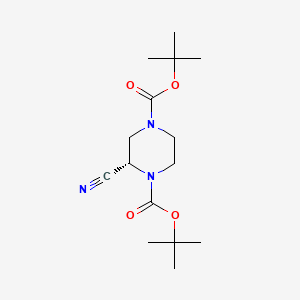
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)
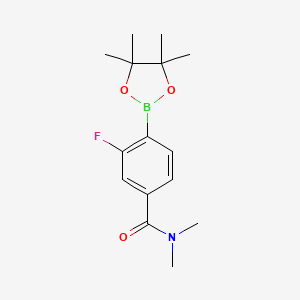
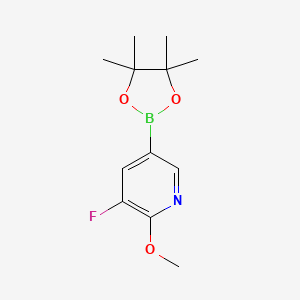
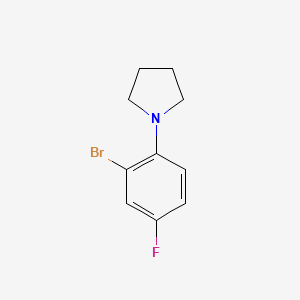
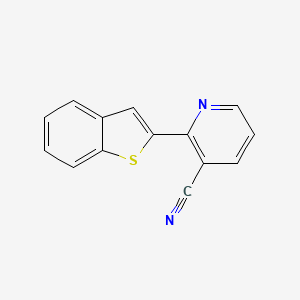
![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)